Etidocaine hydrochloride
Overview
Description
Etidocaine hydrochloride, marketed under the trade name Duranest, is an amide-type local anesthetic. It is primarily used for infiltration anesthesia, peripheral nerve blocks, and central neural blocks during surgical procedures and labor . This compound is known for its long duration of activity, although it has the disadvantage of increased bleeding during oral surgery .
Mechanism of Action
Target of Action
Etidocaine hydrochloride, marketed under the name Duranest , is an amide-type local anesthetic . The primary targets of Etidocaine are the sodium ion channels involved in the initiation and conduction of neuronal impulses .
Mode of Action
Etidocaine works by blocking the sodium ion channels, thereby inhibiting the initiation and conduction of neuronal impulses . This blockage prevents the generation and transmission of nerve impulses, leading to a loss of sensation in the area where the drug is applied .
Biochemical Pathways
It is known that the drug works by blocking sodium ion channels, which play a crucial role in nerve impulse transmission . By blocking these channels, Etidocaine disrupts the normal functioning of the nervous system in the local area, leading to a loss of sensation .
Pharmacokinetics
Etidocaine is readily absorbed from parenteral injection sites . It has an onset of action within 2 to 8 minutes and a duration of action of 4.5 to 13 hours . The drug is metabolized in the liver and excreted in the urine . It has a half-life of 1 to 2 hours . Etidocaine crosses the blood-brain barrier and the placenta .
Result of Action
The primary result of Etidocaine’s action is a loss of sensation in the local area where the drug is applied. This is due to the drug’s ability to block the sodium ion channels involved in nerve impulse transmission . This makes Etidocaine an effective local anesthetic for use during surgical procedures, labor, and delivery .
Biochemical Analysis
Biochemical Properties
Like other local anesthetics, it is likely to interact with voltage-gated sodium channels on the nerve membrane, affecting the membrane potential and blocking the generation and conduction of nerve impulses .
Cellular Effects
The cellular effects of Etidocaine Hydrochloride are primarily related to its role as a local anesthetic. By blocking sodium channels, it inhibits the propagation of action potentials in neurons, thereby preventing the sensation of pain
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to and blocking the function of voltage-gated sodium channels. This prevents the influx of sodium ions during the depolarization phase of an action potential, thereby inhibiting the propagation of the action potential along the nerve .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etidocaine hydrochloride involves several key steps:
Amide Formation: The reaction between 2,6-dimethylaniline and 2-bromobutyryl chloride forms 2-bromo-N-(2,6-dimethylphenyl)butanamide.
Alkylation: The alkylation of the resulting amide with N-ethylpropylamine produces etidocaine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Etidocaine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its clinical use.
Reduction: Reduction reactions are also possible but are not typically relevant to its anesthetic properties.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted amides .
Scientific Research Applications
Etidocaine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another amide-type local anesthetic with a shorter duration of action compared to etidocaine hydrochloride.
Bupivacaine: Similar in structure and function but has a longer duration of action and higher potency.
Mepivacaine: Also an amide-type anesthetic with a shorter duration and less potency than this compound.
Uniqueness
This compound is unique due to its rapid onset and long duration of action. It provides intense motor block, which is advantageous in certain surgical procedures . its tendency to cause increased bleeding during oral surgery is a notable drawback .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWQQUMMGGIGJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957895 | |
Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36637-19-1, 38188-13-5, 38188-14-6 | |
Record name | Etidocaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36637-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etidocaine hydrochloride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etidocaine hydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butyramide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.297 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETIDOCAINE HYDROCHLORIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGD0Y35434 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETIDOCAINE HYDROCHLORIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60YD32QL30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETIDOCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6N3B3U8E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does etidocaine hydrochloride exert its anesthetic effect?
A1: this compound, like other amide local anesthetics, acts by blocking voltage-gated sodium channels in nerve cells [, , , ]. This prevents the transmission of nerve impulses, leading to a loss of sensation in the area where the drug is applied.
Q2: What is the structural characterization of this compound?
A2: this compound is an amide local anesthetic with the following characteristics:
- Spectroscopic data: 1H and 13C NMR chemical shift assignments have been determined for both etidocaine and this compound using various NMR techniques, including COSY and 2D heteronuclear experiments []. These data are crucial for understanding the structure and behavior of the molecule in solution.
Q3: Are there different forms of this compound in solution?
A3: Yes, this compound exhibits isomerism. While etidocaine itself has one chiral center, this compound possesses an additional acid-induced chirality at the protonated amine nitrogen. This results in the presence of solvent-dependent diastereomers. In CDCl3 solution, at 20°C and 50.3 MHz, ten out of fourteen magnetically nonequivalent 13C nuclei show doubled peaks due to these diastereomers [].
Q4: What are the key characteristics of this compound's anesthetic profile?
A4: this compound is known for its:
- Rapid onset of action: Clinical studies have demonstrated that this compound provides a rapid onset of anesthesia [, ].
- Long duration of action: Compared to other local anesthetics like lidocaine, this compound provides a significantly longer duration of anesthesia, often cited as twice as long [, , , ].
- Potent anesthetic effect: In clinical settings, this compound has shown a high frequency of achieving successful surgical anesthesia [, ].
Q5: Has this compound been investigated for its ability to reduce postoperative pain?
A5: Yes, the prolonged duration of action of this compound has led to research investigating its potential to minimize postoperative pain. Studies have explored its use in oral surgery, where its extended anesthetic effect has been suggested to reduce the need for postoperative analgesics [, ].
Q6: How does the addition of adrenaline affect the action of this compound?
A6: Adding adrenaline (epinephrine) to this compound for extradural anesthesia has been shown to:
- Accelerate onset: Adrenaline significantly shortens the onset time for both sensory and motor block, particularly the spread of analgesia from the injection site [].
- Increase cardiac stimulation: this compound combined with adrenaline can lead to increased cardiac stimulation and a decrease in total peripheral resistance, particularly in the initial period following administration [].
Q7: Are there documented cases of hypersensitivity to amide anesthetics like this compound?
A7: Yes, although rare, delayed-type hypersensitivity reactions to amide anesthetics, including this compound, have been reported []. It is crucial for healthcare professionals to be aware of potential allergic reactions and have strategies for managing such cases.
Q8: Have there been studies on the use of this compound during pregnancy?
A8: Yes, research has been conducted on the disposition and placental transfer of etidocaine in pregnancy []. This type of research is crucial for understanding the safety profile of drugs used in specific populations.
Q9: Are there any known polymorphisms of this compound?
A9: Research has investigated the polymorphism of this compound []. Understanding the different polymorphic forms of a drug is important for pharmaceutical development, as these forms can impact the drug's stability, solubility, and ultimately its efficacy.
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